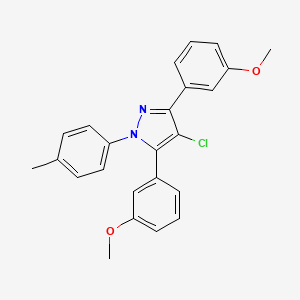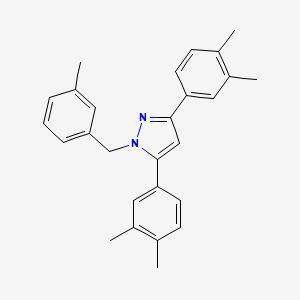
4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the phenol derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe molecule to study biological pathways and interactions.
Industrial Applications: Potential use in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-10-12-19(13-11-16)27-24(18-7-5-9-21(15-18)29-3)22(25)23(26-27)17-6-4-8-20(14-17)28-2/h4-15H,1-3H3 |
InChI Key |
MCDZSHSKQZSBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10918152.png)
![Methyl 3-cyano-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10918173.png)
![1-Ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918175.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10918177.png)
![N-(2-acetylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918187.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918192.png)

![7-(4-chlorophenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10918197.png)
![2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10918204.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10918205.png)
![3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918211.png)
![N-(3-fluoro-4-methylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918215.png)
![7-(4-Chlorophenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918217.png)

